molecular formula C17H17ClN2OS.2HCl B1150221 LDN209929

LDN209929

Cat. No.: B1150221
M. Wt: 405.77
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LDN209929 involves multiple steps, starting with the preparation of the core acridine structure. The key steps include:

    Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.

    Functionalization: Introduction of functional groups such as chloro and methoxy groups to the acridine core.

    Thioether formation: Coupling of the acridine derivative with a thiol-containing compound to form the thioether linkage.

    Amination: Introduction of the amine group through nucleophilic substitution.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for stability and solubility

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: LDN209929 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

LDN209929 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.

    Biology: Investigates the role of haspin kinase in cell division and its potential as a therapeutic target.

    Medicine: Explores its potential in cancer therapy, particularly in targeting proliferative cells and tumors.

    Industry: Utilized in the development of new kinase inhibitors and therapeutic agents

Mechanism of Action

LDN209929 exerts its effects by selectively inhibiting haspin kinase. Haspin kinase phosphorylates histone H3 at Thr-3 during mitosis, which is crucial for chromosome alignment and segregation. By inhibiting haspin kinase, this compound disrupts this process, leading to cell cycle arrest and apoptosis in proliferative cells .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high selectivity for haspin kinase and its potent inhibitory activity. This makes it a valuable tool for studying haspin kinase and its role in cell division, as well as a potential therapeutic agent for targeting proliferative diseases .

Properties

Molecular Formula

C17H17ClN2OS.2HCl

Molecular Weight

405.77

IUPAC Name

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3

SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl

Synonyms

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride

Origin of Product

United States

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